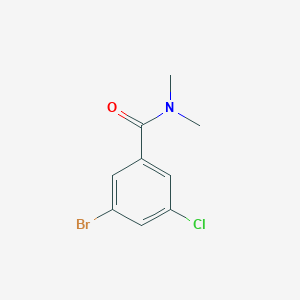

3-Bromo-5-chloro-n,n-dimethylbenzamide

Description

3-Bromo-5-chloro-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, and a dimethylamide group (-N(CH₃)₂) at the carboxamide position. The electron-withdrawing halogen substituents modulate its electronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRIKRIDLYLPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Bromination of 2-Amino-N,3-dimethylbenzamide

A notable method for preparing brominated benzamide derivatives involves electrochemical bromination of 2-amino-N,3-dimethylbenzamide using hydrobromic acid in a diaphragm electrolytic cell. This method avoids the use of elemental bromine, reducing equipment corrosion and environmental hazards.

-

- Use platinum electrodes in a diaphragm electrolytic cell.

- Electrolyte: dilute sulfuric acid (10–20% w/w) and hydrobromic acid solution (35–45% w/w).

- React 2-amino-N,3-dimethylbenzamide with electrolytically generated bromine under weak alkaline conditions.

- Neutralize reaction mixture with anhydrous sodium carbonate to pH 8–9.

- Isolate the product by filtration and washing.

-

- High yield (~97.12%) and purity (>95%).

- Mild reaction conditions at room temperature without heating or catalysts.

- Short reaction time (typically under 4 hours).

- Low energy consumption and environmentally friendly (green chemistry compliant).

This method efficiently introduces bromine at the 5-position of the benzamide ring, yielding 2-amino-5-bromo-N,3-dimethylbenzamide, which can be further converted to the target compound.

Integration to Prepare 3-Bromo-5-chloro-N,N-dimethylbenzamide

While the above methods describe preparation of 2-amino-5-bromo and 2-amino-5-chloro substituted N,N-dimethylbenzamides individually, the target compound this compound requires both halogens on the aromatic ring at defined positions.

A plausible synthetic approach involves:

- Starting from 2-amino-N,N-dimethylbenzamide derivatives.

- Sequential or selective halogenation using electrochemical bromination for bromine introduction.

- Chlorination via sulfonyl chloride or other chlorinating agents to install chlorine at the 5-position.

- Control of reaction conditions to avoid over-halogenation or positional isomer formation.

Due to the complexity, detailed procedures for simultaneous or sequential halogenation tailored for this compound are less commonly disclosed but can be adapted from the above methods.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Electrochemical bromination offers an environmentally benign alternative to traditional bromination using elemental bromine, which is hazardous and corrosive. The use of hydrobromic acid electrolyzed in situ minimizes waste and improves safety.

Chlorination via sulfonyl chloride intermediates is a robust method that avoids the need for gaseous reagents or extreme conditions, facilitating industrial scalability.

The combined halogenation strategy must carefully balance reaction parameters to ensure regioselectivity and avoid undesired side reactions.

Purification typically involves filtration, washing, and recrystallization, yielding products with purity above 95%, suitable for industrial applications.

Reaction times range from a few hours (electrochemical bromination) to 2–10 hours per step in chlorination sequences, allowing for efficient throughput.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Introduction to 3-Bromo-5-chloro-N,N-dimethylbenzamide

This compound is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom at the 3-position, a chlorine atom at the 5-position, and two dimethyl groups attached to the nitrogen atom of the benzamide moiety. Its molecular formula is CHBrClNO, and it is classified under benzamide derivatives.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly in oncology and anti-inflammatory research. Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves modulation of cell cycle regulators and activation of caspase pathways, which are critical for programmed cell death.

Biochemical Probes

Due to its structural characteristics, this compound can serve as a biochemical probe to study enzyme activities and protein interactions. The presence of halogen atoms (bromine and chlorine) allows for specific interactions with biological macromolecules, potentially influencing enzyme kinetics and receptor binding affinities.

Synthetic Intermediates

This compound acts as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern can facilitate the development of novel compounds with enhanced biological activities or improved pharmacokinetic profiles. The synthesis of this compound can be achieved through several methods, including bromination and chlorination processes that are optimized for yield and purity .

Environmental Chemistry

Research indicates that compounds like this compound may have applications in environmental chemistry, particularly in the development of pesticides or herbicides that target specific pathways in pests while minimizing impacts on non-target organisms. The halogenated structure contributes to the compound's stability and potential effectiveness as a biocide.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction through caspase activation. This study highlights the compound's potential as a lead candidate for further development into anticancer agents.

Case Study 2: Enzyme Interaction Studies

In another research effort, scientists utilized this compound as a probe to explore its interaction with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could modulate enzyme activity, providing insights into its role as an inhibitor or activator in biochemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-n,n-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate certain biochemical pathways, depending on the context of its use. The dimethylamino group also plays a role in modulating its activity by influencing its solubility and binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 3-bromo-5-chloro-N,N-dimethylbenzamide include:

Substituent Effects :

- Halogens (Br/Cl) : Increase electrophilicity of the aromatic ring, directing further substitutions to meta/para positions. Bromine’s larger size compared to chlorine may enhance steric hindrance .

- Trifluoromethoxy (-OCF₃) : Introduces strong electron-withdrawing effects and metabolic stability, often used in agrochemicals .

- Adamantane Backbone : Rigid structure improves binding selectivity in enzyme inhibition .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for this compound is unavailable in the provided evidence, trends can be inferred:

- Stability : Halogens may resist oxidative degradation, whereas trifluoromethoxy analogs (e.g., ) exhibit superior hydrolytic stability.

Biological Activity

3-Bromo-5-chloro-N,N-dimethylbenzamide is an organic compound characterized by its unique substitution pattern, which includes a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzamide structure. This compound has garnered interest in various scientific fields, particularly for its biological activity and potential applications in pharmacology and agrochemicals.

The molecular formula of this compound is C₉H₈BrClN, with a molecular weight of approximately 228.09 g/mol. The presence of halogen atoms (bromine and chlorine) contributes to its reactivity, making it a valuable intermediate in chemical synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and chlorine substituents enhance the compound's reactivity, allowing it to form strong bonds with target proteins or enzymes. The dimethylamino group influences both solubility and binding affinity, which are critical for its biological effects.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation through interactions with pathways involved in tumor growth. Specifically, studies have shown that it may affect signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Interactions

The compound has been utilized in biochemical assays to explore its interactions with various enzymes. Molecular docking studies suggest that it may bind effectively to specific enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in the context of developing therapeutic agents aimed at diseases like cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with varying concentrations of the compound, suggesting dose-dependent effects on cell proliferation.

Molecular Docking Analysis

Molecular docking analyses have been conducted to predict the binding affinity of this compound to various protein targets. The results indicate that the compound has favorable binding energies with several key enzymes involved in cancer metabolism, which supports its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Bromine at 3-position; Chlorine at 5-position | Potential antitumor activity; enzyme inhibition |

| 2-Amino-5-bromo-N,N-dimethylbenzamide | Amino group at 2-position | Enhanced biological activity against tumors |

| 3-Bromo-N,N-dimethylbenzamide | Bromine at 3-position | Different reactivity due to N,N-dimethyl substitution |

This table illustrates how variations in substitution patterns can significantly influence the biological properties of related compounds.

Q & A

Q. What are effective synthetic routes for 3-Bromo-5-chloro-N,N-dimethylbenzamide?

Methodological Answer:

- AI-Driven Synthesis Planning : Utilize tools like Template_relevance models (Pistachio, Reaxys) to predict feasible routes. For example, bromination/chlorination of a dimethylbenzamide precursor under controlled conditions (e.g., using NBS or SOCl₂) .

- One-Step Strategies : Focus on direct functionalization of the benzamide core. Evidence suggests that halogenation at the 3- and 5-positions can be achieved via electrophilic substitution, requiring optimization of reaction temperature and stoichiometry .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying substituent positions and bond angles .

- Spectroscopic Methods : Combine H/C NMR to confirm substituent integration and mass spectrometry (HRMS) for molecular weight validation. Cross-reference with PubChem’s computed InChI and SMILES data .

Q. How can researchers address solubility challenges during reaction optimization?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s aromatic and amide groups. Adjust solvent ratios or employ sonication to enhance dissolution .

- PubChem Data : Leverage existing physicochemical property predictions (e.g., logP, polar surface area) to guide solvent selection .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Data Triangulation : Cross-validate NMR results with X-ray crystallography or IR spectroscopy. For instance, unexpected shifts may arise from conformational isomerism; variable-temperature NMR can clarify dynamics .

- Chromatographic Purity Checks : Use HPLC (C18 columns, acetonitrile/water gradients) to rule out impurities. Reference retention indices from analogous benzamide derivatives .

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

Methodological Answer:

- Derivatization : Synthesize hydrazide analogs (e.g., N’-(3-Bromo-5-chloro-2-hydroxybenzylidene) derivatives) to enhance metal-binding sites. React with vanadium or transition metal salts under inert conditions .

- Structural & Biological Analysis : Characterize complexes via single-crystal XRD and assess bioactivity using antimicrobial assays (e.g., MIC against S. aureus) .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to study electronic effects of bromo/chloro substituents on amide resonance .

- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Q. What advanced purification methods are recommended post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. Monitor fractions via TLC (UV visualization) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves. Confirm purity via melting point analysis and DSC .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.